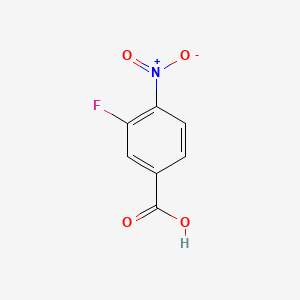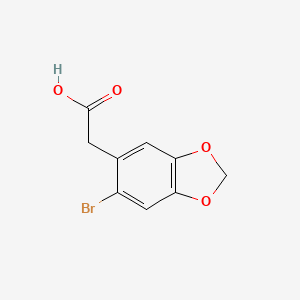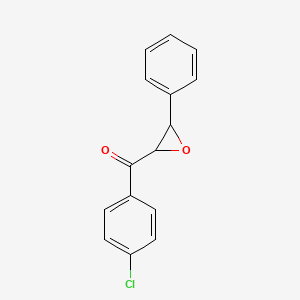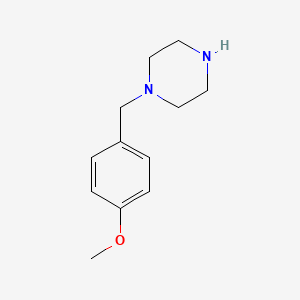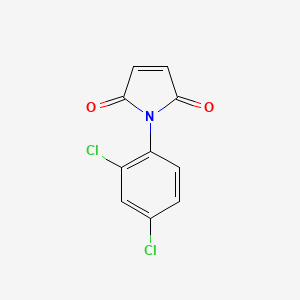
1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione" is a derivative of the 1H-pyrrole-2,5-dione family, which is a class of nitrogen-containing heterocycles. These compounds are characterized by a five-membered ring structure with two carbonyl groups at the 2 and 5 positions and a pyrrole moiety. The presence of the dichlorophenyl group suggests potential for various chemical properties and biological activities.
Synthesis Analysis
The synthesis of related 1H-pyrrole-2,5-dione derivatives has been reported using different methods. For instance, the synthesis of 1-(2',4'-dihydroxy-5'-chlorophenyl)-3-arylpropane-1,3-diones was achieved through the Baker-Venkatraman transformation, indicating the versatility of the core structure in undergoing chemical transformations . Another derivative was synthesized via a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite, demonstrating the potential for efficient synthetic routes .
Molecular Structure Analysis
The molecular structure of 1H-pyrrole-2,5-dione derivatives has been extensively studied using spectroscopic techniques such as NMR and FT-IR, as well as X-ray diffraction . These studies provide detailed information on the arrangement of atoms within the molecule and the conformation of the rings. For example, the crystal structure of a related compound showed a synclinal conformation of the terminal phenyl rings, which could influence the compound's reactivity and interaction with other molecules .
Chemical Reactions Analysis
1H-pyrrole-2,5-dione derivatives are known to participate in various chemical reactions due to the reactivity of the carbonyl groups. They can react with nucleophilic reagents, leading to the formation of different condensed systems . The presence of substituents on the phenyl ring can further influence the reactivity, allowing for the synthesis of a wide range of biologically active substances.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-pyrrole-2,5-dione derivatives have been explored in several studies. These compounds exhibit photoluminescence and are used in the synthesis of conjugated polymers for electronic applications . Additionally, their corrosion inhibition properties on carbon steel in acidic media have been investigated, revealing that they act as good corrosion inhibitors, with their efficiency increasing with concentration . The adsorption of these compounds on metal surfaces is mainly controlled by a chemisorption process, as supported by thermodynamic data and XPS analysis .
Applications De Recherche Scientifique
Corrosion Inhibition
- 1H-pyrrole-2,5-dione derivatives, including compounds structurally similar to 1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione, have demonstrated effectiveness as corrosion inhibitors for carbon steel in acidic environments (Zarrouk et al., 2015).
Photoluminescent Materials
- Conjugated polymers incorporating variants of 1H-pyrrole-2,5-dione, including those with phenylene units, have been synthesized for potential applications in photoluminescence and electronic devices (Beyerlein & Tieke, 2000).
Fungicidal Activity
- Chlorinated derivatives of 1H-pyrrole-2,5-dione have shown promising fungicidal properties, highlighting potential applications in agriculture and medicine (Yaroslavskym, Bracha, & Glaser, 2009).
Polymer Semiconductors
- Pyrrolo[3,4-c]pyrrole-1,4-diones, closely related to this compound, have been used to synthesize polymer semiconductors for use in thin film transistors (Guo, Sun, & Li, 2014).
Antiproliferative Activity
- Certain derivatives of 1H-pyrrole-2,5-dione have been evaluated for their antiproliferative effects on cancer cells, indicating potential applications in cancer therapy (Rdwan, 2020).
Mécanisme D'action
Target of Action
Similar compounds have been shown to have potent antileishmanial and antimalarial activities . Therefore, it’s plausible that this compound may also target similar biological systems.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in the biological system
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects
Pharmacokinetics
A study on a similar compound suggests that it presents an alignment between permeability and hepatic clearance, although it presents low metabolic stability . These properties can significantly impact the bioavailability of the compound.
Result of Action
Similar compounds have been shown to have significant effects on cellular systems
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(13)15/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUKGARCPDEBLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N2C(=O)C=CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20949285 |
Source


|
| Record name | 1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20949285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26396-57-6 |
Source


|
| Record name | NSC52624 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52624 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2,4-Dichlorophenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20949285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

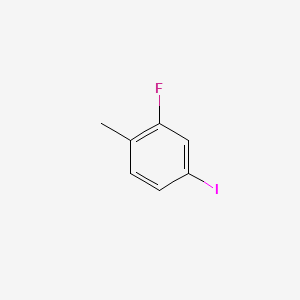
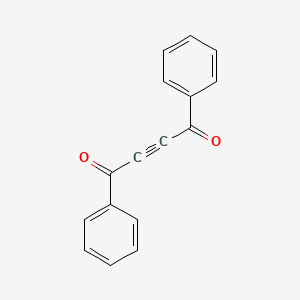


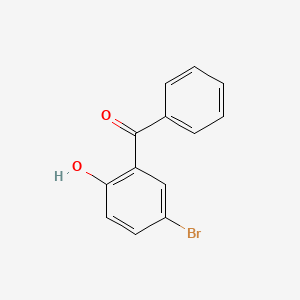
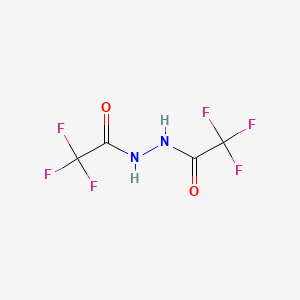
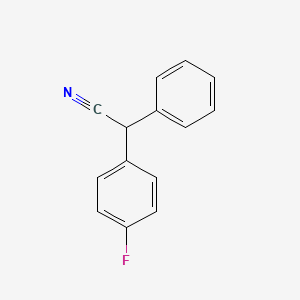
![4,6-Dimethyl-1,2-dihydro-3h-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1330232.png)

